1-(2-Chlorophenyl)-6-methyl-1,2-dihydro-4h-pyrazolo[3,4-d]pyrimidin-4-one
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Overview
Description
1-(2-Chlorophenyl)-6-methyl-1,2-dihydro-4h-pyrazolo[3,4-d]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrazolopyrimidine family. This compound is of significant interest due to its potential biological activities, including anticancer, antiviral, and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chlorophenyl)-6-methyl-1,2-dihydro-4h-pyrazolo[3,4-d]pyrimidin-4-one typically involves multi-step reactions. One common method involves the cyclization of appropriate hydrazine derivatives with β-diketones or β-ketoesters under acidic or basic conditions . Another approach is the ultrasonic-assisted synthesis, which has been shown to improve yields and reduce reaction times .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale synthesis would involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
1-(2-Chlorophenyl)-6-methyl-1,2-dihydro-4h-pyrazolo[3,4-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups at specific positions on the pyrazolopyrimidine ring .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-(2-Chlorophenyl)-6-methyl-1,2-dihydro-4h-pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit CDK2, a key enzyme involved in cell cycle regulation. This inhibition leads to cell cycle arrest and apoptosis in cancer cells . The compound’s structure allows it to fit into the active site of CDK2, blocking its activity and preventing the phosphorylation of downstream targets .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Shares the same core structure but may have different substituents.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another related compound with a triazole ring fused to the pyrazolopyrimidine core.
Uniqueness
1-(2-Chlorophenyl)-6-methyl-1,2-dihydro-4h-pyrazolo[3,4-d]pyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct biological activities. Its 2-chlorophenyl and 6-methyl substituents contribute to its potent anticancer properties and selectivity for CDK2 inhibition .
Properties
CAS No. |
5334-46-3 |
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Molecular Formula |
C12H9ClN4O |
Molecular Weight |
260.68 g/mol |
IUPAC Name |
1-(2-chlorophenyl)-6-methyl-5H-pyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C12H9ClN4O/c1-7-15-11-8(12(18)16-7)6-14-17(11)10-5-3-2-4-9(10)13/h2-6H,1H3,(H,15,16,18) |
InChI Key |
WXYDGQOTNPMHCC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=NN2C3=CC=CC=C3Cl)C(=O)N1 |
Origin of Product |
United States |
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